molecular formula C6HCl2N3O6 B162450 2,4-Dichloro-1,3,5-trinitrobenzene CAS No. 1630-09-7

2,4-Dichloro-1,3,5-trinitrobenzene

Cat. No.: B162450
CAS No.: 1630-09-7
M. Wt: 281.99 g/mol
InChI Key: VNOJQYPHLMLHGQ-UHFFFAOYSA-N
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Description

2,4-Dichloro-1,3,5-trinitrobenzene is an aromatic compound with the molecular formula C6HCl2N3O6. It is characterized by the presence of two chlorine atoms and three nitro groups attached to a benzene ring. This compound is known for its high reactivity and is used in various chemical processes and industrial applications.

Mechanism of Action

Target of Action

It is known that nitro compounds, such as this one, are a significant class of nitrogen derivatives . The nitro group, −NO2, is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character could potentially interact with various biological targets.

Mode of Action

Studies on similar trinitrobenzene compounds suggest that the initial decomposition starts with the breakage of the n–no2 bond . This could potentially lead to various downstream effects depending on the biological context.

Biochemical Pathways

The decomposition of similar trinitrobenzene compounds has been observed to involve the breakage of the n–no2 bond, leading to potential changes in various biochemical pathways .

Pharmacokinetics

It’s known that the compound has a molecular weight of 28199500, a density of 1894g/cm3, and a boiling point of 380ºC at 760mmHg . These properties could influence its bioavailability and pharmacokinetics.

Result of Action

The decomposition of similar trinitrobenzene compounds has been observed to start with the breakage of the n–no2 bond . This could potentially lead to various molecular and cellular effects depending on the biological context.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Dichloro-1,3,5-trinitrobenzene. For instance, the high thermal stability of similar trinitrobenzene compounds poses challenges for their disposal, particularly through existing open burning methods, and their ability to remain in the environment for long periods . These environmental factors could similarly influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dichloro-1,3,5-trinitrobenzene can be synthesized through the nitration of 1,3-dichlorobenzene. The process involves the following steps:

    Nitration Reaction: 1,3-dichlorobenzene is treated with a mixture of concentrated nitric acid and sulfuric acid at elevated temperatures.

    Isolation and Purification: The reaction mixture is then poured into ice water to precipitate the product.

Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and safety.

Comparison with Similar Compounds

Uniqueness: 2,4-Dichloro-1,3,5-trinitrobenzene is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both chlorine and nitro groups makes it a versatile intermediate in organic synthesis and industrial processes .

Properties

IUPAC Name

2,4-dichloro-1,3,5-trinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl2N3O6/c7-4-2(9(12)13)1-3(10(14)15)5(8)6(4)11(16)17/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNOJQYPHLMLHGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl2N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70391770
Record name 2,4-dichloro-1,3,5-trinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1630-09-7
Record name 2,4-dichloro-1,3,5-trinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2,4-Dichloro-1,3,5-trinitrobenzene in the synthesis of bis(3-nitrofurazan-4) picryl ether (DFOP)?

A1: this compound (DCPc) serves as a crucial starting material in the synthesis of bis(3-nitrofurazan-4) picryl ether (DFOP). [] The synthesis involves a condensation reaction where DCPc reacts with sodium hydroxyl nitrofurazan. The two chlorine atoms present in DCPc's structure are replaced by the nitrofurazan moieties, leading to the formation of DFOP. The researchers optimized this reaction, achieving a yield of 42% under specific conditions: a DCPc to sodium nitrohydrofurazan mole ratio of 1.0:2.7, a reaction temperature of 80°C, and a reaction time of 2 hours. []

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